1H-pyrrolo[2,3-b]pyridine-5-acetonitrile chemical structure and physicochemical properties
1H-pyrrolo[2,3-b]pyridine-5-acetonitrile chemical structure and physicochemical properties
An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile: A Privileged Scaffold in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile, a key heterocyclic building block in modern medicinal chemistry. As a derivative of the 7-azaindole scaffold, this compound leverages a "privileged" structural motif known for its versatile interactions with a multitude of biological targets, most notably protein kinases. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and methods for characterization. Furthermore, this guide explores the biological significance of the 7-azaindole core, its role as a bioisostere for purine and indole systems, and its application in the development of targeted therapeutics for diseases such as cancer and inflammatory disorders. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this potent scaffold in their discovery programs.
The 7-Azaindole Scaffold: A Foundation of Therapeutic Innovation
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a bicyclic heterocycle that is bioisosteric to both indole and the purine base, adenine.[1][2] This structural mimicry is the cornerstone of its "privileged" status in drug discovery. The strategic placement of a nitrogen atom at the 7-position of the indole ring system introduces a key hydrogen bond acceptor without drastically altering the overall size and planarity of the molecule.[1] This modification can enhance binding affinity, modulate physicochemical properties like solubility, and create novel intellectual property space.[1]
The 7-azaindole framework is particularly prominent in the design of protein kinase inhibitors.[1][3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The 7-azaindole moiety effectively mimics the adenine portion of ATP, the natural substrate for kinases, allowing it to bind competitively to the enzyme's active site.[1][6] This has led to the development of numerous 7-azaindole-based clinical candidates and approved drugs.[2]
1H-pyrrolo[2,3-b]pyridine-5-acetonitrile is a specific derivative that incorporates a cyanomethyl (-CH2CN) group at the 5-position of this core. This substituent not only influences the molecule's electronic properties but also serves as a versatile chemical handle for further elaboration, making it an exceptionally valuable starting material for the synthesis of compound libraries aimed at diverse biological targets.
Chemical Structure and Physicochemical Properties
The foundational characteristics of 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile are dictated by its unique combination of the aromatic pyrrolopyridine core and the reactive nitrile functional group.
Caption: Plausible workflow for the synthesis of the target compound.
Step-by-Step Methodology:
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N-Protection: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent like DMF or THF, add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C. Stir for 30 minutes, then add p-toluenesulfonyl chloride (TsCl, 1.1 eq.). Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water and extract the product with ethyl acetate. Purify via column chromatography to yield 5-bromo-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine.
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Cross-Coupling: In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the N-protected starting material (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable cyanomethylating reagent like (cyanomethyl)zinc bromide (1.5 eq.) in anhydrous THF. Heat the mixture to reflux and monitor by TLC. Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
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Deprotection: Dissolve the crude product from the previous step in a mixture of methanol and THF. Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and stir at room temperature or with gentle heating. [7]Monitor the reaction by TLC. Once the deprotection is complete, neutralize the mixture with dilute HCl, and extract the product with a suitable organic solvent like DCM or ethyl acetate.
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Purification: Purify the final crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques. The following are predicted data based on the analysis of structurally similar compounds. [8][9] Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 | br s | 1H | N1-H (pyrrole) |
| ~8.4 | d | 1H | H4 |
| ~8.1 | d | 1H | H6 |
| ~7.6 | d | 1H | H2 |
| ~6.5 | d | 1H | H3 |
| ~4.1 | s | 2H | -CH₂CN |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~149.0 | C7a |
| ~144.0 | C6 |
| ~129.0 | C2 |
| ~128.5 | C4 |
| ~120.0 | C3a |
| ~118.0 | -CN (nitrile) |
| ~116.0 | C5 |
| ~100.0 | C3 |
| ~20.0 | -CH₂CN |
Infrared (IR) Spectroscopy: A key diagnostic peak will be the strong, sharp absorption band for the nitrile (C≡N) stretch, expected around 2250 cm⁻¹ . Aromatic C-H stretching will appear above 3000 cm⁻¹, and the N-H stretch will be a broad signal around 3400-3200 cm⁻¹. [9] Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 158.07.
Biological Significance and Applications in Drug Discovery
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile stems directly from the established pharmacological importance of the 7-azaindole scaffold.
Mechanism of Action: The Kinase Hinge-Binder
The 7-azaindole core is a masterful "hinge-binding" motif. [3]In the ATP-binding pocket of most kinases, a flexible "hinge" region connects the N- and C-terminal lobes of the enzyme. This region's backbone provides key hydrogen bond donors and acceptors that anchor the adenine ring of ATP. The 7-azaindole scaffold mimics this interaction perfectly: the pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H proton serves as a hydrogen bond donor. [3][6]This bidentate hydrogen bonding pattern provides high-affinity and often selective binding, displacing ATP and inhibiting the kinase's catalytic activity.
Caption: General mechanism of kinase inhibition by 7-azaindole derivatives.
Key Therapeutic Areas and Targets
Derivatives of the 7-azaindole scaffold have been developed as potent inhibitors for a wide array of protein kinases implicated in various diseases.
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Oncology: This is the most prominent area of application. 7-azaindole derivatives have shown potent activity against Fibroblast Growth Factor Receptors (FGFR), which are often aberrantly activated in breast, lung, and bladder cancers. [4][5][10]They are also used to target components of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is frequently mutated in tumors. [6]Other cancer-relevant targets include c-Met and the DNA damage response kinase ATM. [7][11]* Inflammation and Immunology: Kinases play pivotal roles in immune cell signaling. 7-azaindole compounds have been explored as inhibitors of targets like Janus kinases (JAKs) and spleen tyrosine kinase (Syk) for the treatment of autoimmune disorders such as rheumatoid arthritis.
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Neurodegenerative Disorders: Kinases such as LRRK2 are implicated in diseases like Parkinson's. The neuroprotective properties of 7-azaindole-based kinase inhibitors are an active area of research. [2]
The 5-Acetonitrile Group: A Gateway to Chemical Diversity
The nitrile group is a highly versatile functional group in organic synthesis. In the context of 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile, it provides a synthetic handle for rapid library generation. It can be:
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Reduced to a primary amine (-CH₂CH₂NH₂), allowing for the introduction of new substituents via amide bond formation.
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Hydrolyzed to a carboxylic acid (-CH₂COOH), providing another point for amide coupling or esterification.
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Converted into various five-membered heterocycles like tetrazoles or oxadiazoles, which can act as carboxylic acid bioisosteres and form additional interactions with a biological target.
This synthetic flexibility makes the title compound a valuable intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns.
Safety and Handling
As with any laboratory chemical, 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile should be handled with appropriate care. Based on safety data for structurally related nitriles and heterocyclic compounds, the following precautions are advised. [12][13]
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves. * Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [12]In case of contact, rinse the affected area thoroughly with water. * Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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Toxicity: While specific toxicity data is unavailable, related compounds are classified as harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation. [14][12]Treat as a potentially hazardous substance.
Conclusion
1H-pyrrolo[2,3-b]pyridine-5-acetonitrile represents more than just a single chemical entity; it is a strategic starting point for the discovery of novel therapeutics. Its foundation on the privileged 7-azaindole scaffold provides an intrinsic, high-affinity anchor for engaging a host of clinically relevant targets, particularly protein kinases. The addition of the versatile 5-acetonitrile group unlocks immense potential for synthetic diversification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. For researchers and drug development professionals, this compound is a powerful tool for building next-generation targeted therapies to address unmet medical needs in oncology and beyond.
References
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